molecular formula C22H19FO4 B4627372 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B4627372
M. Wt: 366.4 g/mol
InChI Key: WCPZDOLNCGUTTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, has been achieved through methods like microwave-assisted cyclization under mildly basic conditions, offering yields between 50-72%. Another method involves a one-pot synthetic approach using transition-metal-free mild base-promoted domino reactions, indicating the versatility and adaptability in synthesizing these compounds (Dao et al., 2018); (Poudel & Lee, 2014).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals intricate details about their spatial arrangement and interactions. For instance, the crystal structure of "2-(4-Fluorophenyl)-2H-chromen-4(3H)-one" showcases inversion dimers formed through weak C—H⋯O hydrogen bonds, indicating the influence of molecular interactions on the compound's stability and reactivity (Wera et al., 2012).

Chemical Reactions and Properties

The reactivity and interaction with metals have been a focal point, especially in fluorescence studies. The benzo[c]chromen-6-one derivatives demonstrate selective sensor properties and fluorescence enhancement in the presence of metals, highlighting their potential in analytical and environmental chemistry (Gülcan et al., 2021).

Physical Properties Analysis

The synthesis and structural elucidation of similar compounds provide insights into their physical properties, including crystal structure and spectroscopic characteristics. These properties are crucial for understanding the compound's behavior in various conditions and its potential applications in materials science and photophysics (Kour et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents and conditions, offer a glimpse into the compound's versatility. For example, the regioselective synthesis of fluorinated derivatives through [3+3] cyclizations opens new avenues for developing compounds with enhanced or specific functionalities (Hussain et al., 2008).

Scientific Research Applications

Fluorescence and Metal Interaction Studies

Research shows that benzo[c]chromen-6-one derivatives, closely related to the chemical , have been explored for their fluorescence and metal interaction properties. These properties are particularly significant in analytical, environmental, and medicinal chemistry. Specifically, certain derivatives have been identified as fluorescent molecules that exhibit enhanced fluorescence in the presence of metals, a feature that differs depending on the substituents used (Gülcan et al., 2022).

Chemical Synthesis and Scaffold Construction

Another study focused on the construction of tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one polycyclic scaffolds through a Michael-Michael-acetalization cascade. This process involves the reaction of 4-(2-hydroxyphenyl)but-3-en-2-ones with α,β-unsaturated aldehydes, yielding various novel derivatives with excellent diastereoselectivities and moderate to good yields. This method provides a pathway to create a variety of analogs, which can be crucial for further medicinal and chemical research (Liu et al., 2015).

Biological Activity Studies

A study on Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones found that certain compounds exhibited neuroleptic and tranquilizing activities, as well as stimulating effects on the central and peripheral nervous systems. This finding indicates potential applications in pharmacology, especially in the development of new treatments for nervous system disorders (Garazd et al., 2002).

Microwave-Assisted Synthesis

A study utilizing microwave irradiation in the synthesis of 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues demonstrated a method that can produce these compounds efficiently. This process could be relevant for large-scale production and could find applications in industrial chemistry (Dao et al., 2018).

properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FO4/c1-13-20(26-12-19(24)14-6-8-15(23)9-7-14)11-10-17-16-4-2-3-5-18(16)22(25)27-21(13)17/h6-11H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPZDOLNCGUTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
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3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
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3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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